molecular formula C19H16ClNO3 B5519076 3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5519076
M. Wt: 341.8 g/mol
InChI Key: CTDLYQFDJSGZKU-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a chlorophenyl and a hydroxyphenyl group, along with a propanoic acid moiety. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The chlorophenyl and hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: A structurally similar compound with a hydroxyphenyl group but lacking the pyrrole ring.

    5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring and chlorophenyl group but lacks the hydroxyphenyl group.

Uniqueness

3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both chlorophenyl and hydroxyphenyl groups on the pyrrole ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-14-3-1-13(2-4-14)18-11-7-16(8-12-19(23)24)21(18)15-5-9-17(22)10-6-15/h1-7,9-11,22H,8,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDLYQFDJSGZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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